Clopidogrel Acyl-β-D-glucuronide is a significant metabolite of the antiplatelet drug clopidogrel, which is widely used for the prevention of thrombotic events in patients with cardiovascular diseases. This compound is formed through the glucuronidation of clopidogrel, primarily in the liver, and plays a crucial role in the pharmacokinetics and pharmacodynamics of clopidogrel. The molecular formula for Clopidogrel Acyl-β-D-glucuronide is , with a molecular weight of 483.92 g/mol .
Clopidogrel Acyl-β-D-glucuronide is synthesized from clopidogrel, which itself is a prodrug that requires metabolic activation to exert its therapeutic effects. The formation of this metabolite is mediated by UDP-glucuronosyltransferases, particularly UGT2B7 and UGT2B17, in the liver and intestines .
Clopidogrel Acyl-β-D-glucuronide falls under the classification of acyl glucuronides, which are a type of drug metabolite formed by the conjugation of drugs with glucuronic acid. These metabolites are often more hydrophilic than their parent compounds, facilitating their excretion from the body.
The synthesis of Clopidogrel Acyl-β-D-glucuronide can be achieved through enzymatic or chemical glucuronidation processes. The most common method involves the use of UDP-glucuronosyltransferases that catalyze the transfer of glucuronic acid to clopidogrel .
Technical Details:
The molecular structure of Clopidogrel Acyl-β-D-glucuronide features a glucuronic acid moiety attached to the clopidogrel backbone. The presence of this hydrophilic group significantly alters its solubility and pharmacokinetic properties compared to clopidogrel.
Clopidogrel Acyl-β-D-glucuronide participates in various biochemical reactions primarily related to drug metabolism and elimination.
Technical Details:
The mechanism by which Clopidogrel Acyl-β-D-glucuronide exerts its effects involves its role as a metabolite that enhances the antiplatelet activity of clopidogrel.
Clopidogrel Acyl-β-D-glucuronide has several applications in pharmacology and toxicology:
Clopidogrel acyl-β-D-glucuronide (CAG) formation is catalyzed primarily by UDP-glucuronosyltransferase (UGT) enzymes, with significant kinetic variations among isoforms. Screening of 13 human UGTs revealed that UGT2B17 exhibits the highest intrinsic clearance (CLint,u = 2.82 µl·min⁻¹·mg⁻¹), followed by UGT2B7 (CLint,u = 2.42 µl·min⁻¹·mg⁻¹) and UGT2B4 (CLint,u = 0.51 µl·min⁻¹·mg⁻¹) [1] [2]. Minor contributions come from UGT1A3, UGT1A9, and UGT1A10, though their activities are ≤20% of UGT2B17. Kinetic analyses demonstrate Michaelis-Menten behavior for UGT2B7 and UGT2B17, while UGT2B4 displays atypical kinetics. Chemical inhibition studies further confirm isoform roles: Nonselective UGT2B inhibitors (e.g., fluconazole) reduce CAG formation by >80% in human liver microsomes (HLMs), while UGT2B17-selective inhibitors (e.g., imatinib) suppress intestinal metabolism [1] [6].
Table 1: Kinetic Parameters of Key UGT Isoforms in CAG Formation
UGT Isoform | Km (µM) | Vmax (pmol·min⁻¹·mg⁻¹) | CLint,u (µl·min⁻¹·mg⁻¹) | Primary Tissue |
---|---|---|---|---|
UGT2B17 | 58.2 | 164.3 | 2.82 | Intestine |
UGT2B7 | 42.7 | 103.4 | 2.42 | Liver |
UGT2B4 | 91.6 | 46.7 | 0.51 | Liver |
UGT1A3 | 125.0 | 25.9 | 0.21 | Liver/Intestine |
Genetic variations in UGT genes significantly alter CAG biosynthesis:
CAG biosynthesis exhibits organ-dependent UGT expression:
Significant species differences in clopidogrel metabolism limit translatability of animal data:
Table 2: Interspecies Variability in Clopidogrel Carboxylic Acid Hydrolysis
Species | Vmax (nmol·min⁻¹·mg⁻¹) | Km (μM) | Relative Activity (%) |
---|---|---|---|
Human | 18.7 | 42.3 | 100.0 |
Cynomolgus monkey | 12.5 | 38.9 | 66.8 |
Minipig | 4.9 | 51.2 | 26.2 |
Dog | 3.8 | 89.6 | 20.3 |
Rat | 1.2 | 125.4 | 6.4 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7